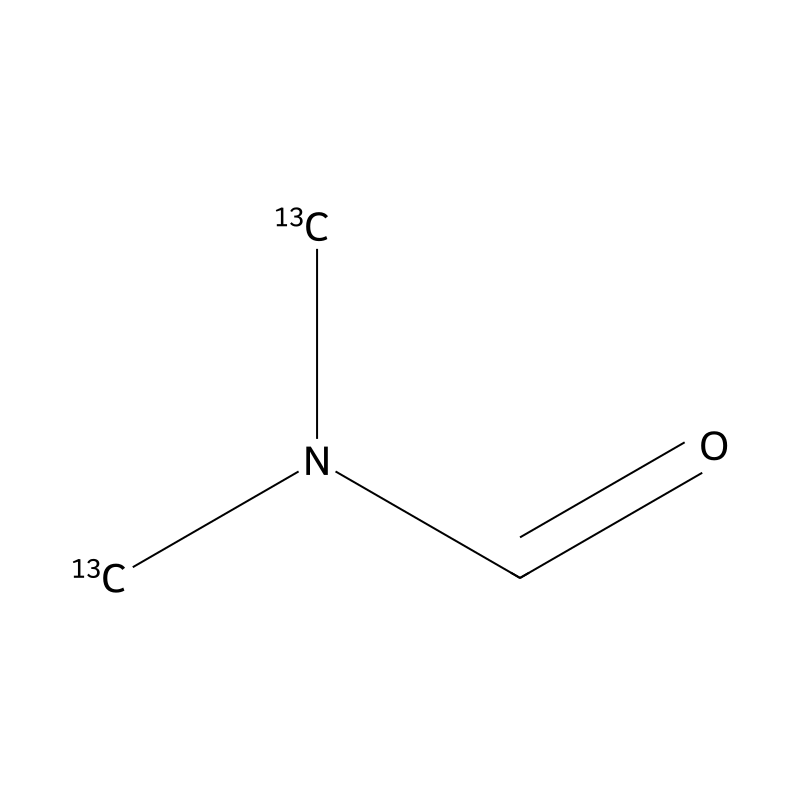

N,N-Dimethyl-13C2-formamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Enhanced Sensitivity: 13C has a higher receptivity compared to the naturally occurring 12C isotope, leading to increased signal-to-noise ratio in NMR experiments. This translates to improved sensitivity and detection limits for studying the structure and dynamics of molecules containing DMF-13C2.

- Isotopic Labeling: DMF-13C2 can be selectively incorporated into specific positions within a molecule, allowing researchers to distinguish between different chemical environments and investigate specific interactions or reaction pathways. This technique is particularly useful in complex systems with multiple DMF moieties.

Solid-State NMR Spectroscopy:

- Improved Resolution: The larger chemical shift dispersion of 13C compared to 12C enables better resolution in solid-state NMR experiments. This allows researchers to study the structure and dynamics of molecules in solid-state materials containing DMF-13C2, such as polymers, pharmaceuticals, and catalysts.

Metabolic Studies:

- Tracing Metabolic Pathways: DMF-13C2 can be used as a metabolic tracer to investigate the fate of carbon atoms within a living organism. By incorporating DMF-13C2 into a starting material and monitoring the distribution of the 13C label in various metabolites, researchers can gain insights into cellular metabolism and pathway mapping.

Kinetic Isotope Effect Studies:

N,N-Dimethyl-13C2-formamide is a stable isotopically labeled derivative of dimethylformamide, characterized by the presence of two carbon-13 isotopes in its molecular structure. Its chemical formula is C3H7NO, with a molecular weight of approximately 75.08 g/mol. This compound is primarily used in research and analytical chemistry, particularly in studies involving isotopic labeling and tracing mechanisms in biological and chemical processes. N,N-Dimethyl-13C2-formamide is a colorless to pale yellow liquid that is flammable and can be harmful upon contact with skin or inhalation .

DMF-13C2 shares the hazards associated with DMF, including:

- Toxicity: DMF is a mild skin irritant and can be harmful upon inhalation or ingestion. Long-term exposure is linked to liver damage.

- Flammability: DMF has a moderate flash point and can be flammable when exposed to heat or open flames.

- Reactivity: DMF can react with strong acids and oxidizing agents.

Recent studies have explored the electrosynthesis of formamides from carbon monoxide and nitrites, demonstrating potential pathways for synthesizing labeled formamides through catalytic processes .

N,N-Dimethyl-13C2-formamide can be synthesized through several methods:

- Electrosynthesis: Recent advancements have shown that formamides can be synthesized via electrocatalytic processes using carbon monoxide and nitrites as starting materials .

- Direct Reaction: It can also be produced by reacting dimethylamine with carbon dioxide under controlled conditions, followed by isotopic labeling using carbon-13 sources.

- Isotopic Exchange: Another method involves the exchange of carbon atoms in dimethylformamide with carbon-13 labeled carbon dioxide or other carbon sources under specific conditions.

N,N-Dimethyl-13C2-formamide is primarily utilized in:

- Isotopic Labeling: It serves as a valuable tool in metabolic studies and tracer experiments to understand biochemical pathways.

- Analytical Chemistry: It is used as a solvent and reagent in various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

- Research: The compound aids in studying reaction mechanisms and dynamics due to its unique isotopic properties.

N,N-Dimethyl-13C2-formamide shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Dimethylformamide | C3H7NO | Common solvent; widely used in organic synthesis |

| N,N-Diethylformamide | C4H9NO | Larger ethyl groups; different solubility characteristics |

| N-Methylformamide | C2H5NO | Lower molecular weight; distinct reactivity |

| N,N-Dimethylacetamide | C4H9NO | Acetamide derivative; used for different synthetic applications |

N,N-Dimethyl-13C2-formamide's uniqueness lies in its isotopic labeling capability, which allows for specific tracing applications not available with its non-labeled counterparts. This feature enhances its utility in both organic synthesis and biological research contexts .

The accurate determination of isotopic purity in N,N-Dimethyl-13C2-formamide requires sophisticated analytical methodologies that can distinguish between isotopologues and quantify the extent of carbon-13 enrichment [1]. Modern analytical approaches combine complementary techniques to provide comprehensive characterization of isotopic composition, ensuring reliable verification of labeling efficiency and structural integrity [2].

Multidimensional Nuclear Magnetic Resonance Spectroscopy for 13C Positional Analysis

Multidimensional nuclear magnetic resonance spectroscopy represents the gold standard for positional analysis of carbon-13 labels in N,N-Dimethyl-13C2-formamide [3] [4]. The technique exploits the unique chemical shift properties and coupling patterns of carbon-13 nuclei to provide detailed information about isotopic enrichment at specific molecular positions [5].

Two-Dimensional Heteronuclear Single Quantum Coherence Spectroscopy

Heteronuclear Single Quantum Coherence spectroscopy provides direct correlation between proton and carbon-13 nuclei, enabling precise identification of labeled positions in N,N-Dimethyl-13C2-formamide [6] [7]. The technique displays characteristic cross-peaks that correspond to directly bonded proton-carbon pairs, with the carbon-13 dimension showing enhanced sensitivity due to isotopic labeling [8]. For N,N-Dimethyl-13C2-formamide, the expected cross-peaks appear at approximately 31-36 parts per million for the methyl carbons and their corresponding proton resonances at 2.8-3.2 parts per million [9] [10].

The quantitative analysis of Heteronuclear Single Quantum Coherence spectra allows determination of isotopic enrichment levels with technical errors typically below 6.6 percent for concentrations ranging from 0.34 to 6.2 millimolar [8]. The integration of cross-peak volumes provides direct measurement of the carbon-13 to carbon-12 ratio at each labeled position [11].

Carbon-13 Correlation Spectroscopy Methods

Carbon-13 correlation spectroscopy enables the detection of through-bond connectivity between labeled carbon atoms in N,N-Dimethyl-13C2-formamide [4] [12]. The technique utilizes homonuclear carbon-13 couplings to establish correlations between the two methyl carbons, providing verification of dual labeling [3]. Constant-time carbon-13 spectroscopy combined with indirect covariance processing produces high-resolution spectra with dramatically improved cross-peak sharpening along both carbon-13 dimensions [4].

The application of carbon-13 Total Correlation Spectroscopy reveals the complete spin system connectivity within the molecule, enabling unambiguous assignment of isotopically labeled positions [5]. For N,N-Dimethyl-13C2-formamide, the correlation patterns between the two methyl carbons and the formyl carbon provide definitive evidence of isotopic labeling configuration [12].

Quantitative Analysis Parameters

| Parameter | Specification | Analytical Significance |

|---|---|---|

| Chemical Shift Range (Methyl Carbons) | 31.1-36.2 ppm | Position-specific identification [9] |

| Chemical Shift Range (Formyl Carbon) | 163-165 ppm | Carbonyl carbon verification |

| Coupling Constant (Carbon-13 to Carbon-13) | >30 Hz | Isotopic connectivity confirmation [4] |

| Sensitivity Enhancement | 50-200% | Nuclear Overhauser Effect contribution [9] |

| Technical Error | <6.6% | Quantitative reliability [8] |

Advanced Pulse Sequence Applications

Isotope-edited Total Correlation Spectroscopy provides separation of spectra from carbon-12 and carbon-13 containing molecules into distinct, quantitatively equivalent spectra [8]. This approach eliminates spectral complications arising from isotopic heterogeneity, enabling precise quantification of isotopic enrichment in complex mixtures [8]. The technique demonstrates particular utility for N,N-Dimethyl-13C2-formamide analysis when sample purity assessment requires discrimination between fully labeled, partially labeled, and unlabeled species [11].

Three-dimensional nuclear magnetic resonance experiments, including Heteronuclear Nuclear Correlation and Heteronuclear Multiple Bond Correlation techniques, provide comprehensive isotopic connectivity maps [14] [15]. These methods enable simultaneous observation of multiple isotopic correlations, facilitating determination of isotopologue distributions and site-specific fractional enrichments [15].

High-Resolution Mass Spectrometric Isotopologue Discrimination

High-resolution mass spectrometry provides complementary analytical capabilities for isotopologue discrimination in N,N-Dimethyl-13C2-formamide, offering superior sensitivity and specificity for isotopic composition analysis [16] [1]. The technique enables precise measurement of isotopic abundance ratios and detection of isotopic impurities at sub-percent levels [2].

Time-of-Flight Mass Spectrometry Approaches

Time-of-flight mass spectrometry delivers exceptional mass accuracy and resolution necessary for isotopologue discrimination in N,N-Dimethyl-13C2-formamide [1]. The technique achieves baseline resolution between isotopic species, minimizing overlapping interference between neighboring isotopologues [1]. For N,N-Dimethyl-13C2-formamide analysis, the mass difference between unlabeled (mass 73) and fully labeled (mass 75) species provides clear discrimination with mass accuracy typically better than 5 parts per million [1].

The high-resolution capabilities enable identification of all possible isotopologue species, including partially labeled variants containing single carbon-13 atoms [17]. Extracted ion chromatograms for each isotopologue mass facilitate quantitative analysis of isotopic distribution patterns [18].

Isotopologue Distribution Analysis

The analysis of isotopologue distributions provides comprehensive characterization of isotopic labeling efficiency and purity [17] [19]. For N,N-Dimethyl-13C2-formamide, the theoretical isotopologue distribution includes species with zero, one, or two carbon-13 labels, each exhibiting distinct mass spectral signatures [1].

Automated isotopologue extraction algorithms utilize multistage ion extraction processes to minimize false positive results by discriminating target isotopologues from background matrix ions [18]. The extraction process involves initial wide mass tolerance screening followed by stringent mass match criteria and chromatographic profile evaluation [18].

Natural Abundance Correction Methodology

| Isotopologue Species | Nominal Mass | Expected Relative Abundance | Natural Isotope Contribution |

|---|---|---|---|

| Unlabeled (12C3) | 73 | Variable | 100% natural abundance [1] |

| Single Label (13C1-12C2) | 74 | Variable | 3.3% natural contribution [1] |

| Double Label (13C2-12C1) | 75 | Variable | 0.1% natural contribution [1] |

Natural abundance correction algorithms account for the statistical contribution of naturally occurring carbon-13 isotopes to measured isotopologue intensities [1] [18]. The correction process subtracts calculated natural isotopic contributions from observed peak areas, yielding accurate determination of artificial isotopic enrichment [1].

Quantitative Isotopic Purity Assessment

Mass spectrometric quantification of isotopic purity involves integration of extracted ion chromatograms for each isotopologue species and calculation of relative abundance ratios [1]. The overall isotopic purity represents the percentage of molecules containing the intended isotopic labeling pattern relative to the total population [2].

For N,N-Dimethyl-13C2-formamide, isotopic purity calculations consider the fractional abundance of fully labeled species (containing two carbon-13 atoms) relative to partially labeled and unlabeled variants [1]. Typical analytical precision for isotopic purity determination ranges from 0.5 to 2 percent depending on sample concentration and instrumental parameters [2].

Electrospray Ionization Optimization

Electrospray ionization conditions require careful optimization to minimize isotopic discrimination effects during ion formation and transmission [16] [20]. Source temperature, spray voltage, and desolvation parameters influence relative ionization efficiencies of different isotopologue species [20]. Standardized ionization conditions ensure reproducible isotopic ratio measurements across analytical sessions [20].

The implementation of stable isotope internal standards provides additional quality control for isotopic ratio measurements, enabling correction for instrumental drift and matrix effects [20]. For N,N-Dimethyl-13C2-formamide analysis, deuterated analogs serve as appropriate internal standards due to their similar chemical properties and distinct mass spectral signatures [20].

Validation and Quality Control Parameters

| Analytical Parameter | Acceptance Criteria | Quality Control Significance |

|---|---|---|

| Mass Accuracy | <5 ppm | Isotopologue identification reliability [1] |

| Resolution (FWHM) | >10,000 | Baseline isotopologue separation [1] |

| Isotopic Precision | <2% RSD | Quantitative reproducibility [2] |

| Detection Limit | <0.1% isotopic impurity | Sensitivity requirement [1] |

| Linear Range | 10-10,000 ng/mL | Quantitative dynamic range [20] |

Enhancing Sensitivity in Protein-Ligand Interaction Analyses

N,N-Dimethyl-13C2-formamide serves as a pivotal isotopically labeled solvent matrix in Dynamic Nuclear Polarization Nuclear Magnetic Resonance experiments designed to enhance the sensitivity of protein-ligand interaction studies [1] [2]. The incorporation of carbon-13 isotopes at both methyl positions provides enhanced nuclear magnetic resonance observability while maintaining the favorable solvation properties of conventional dimethylformamide [3] [4].

The effectiveness of N,N-Dimethyl-13C2-formamide in protein-ligand binding studies stems from its ability to serve dual roles as both a cryoprotective solvent and an isotopic reporter molecule [5] [6]. When incorporated into Dynamic Nuclear Polarization sample preparations, the compound facilitates signal enhancements ranging from 16-fold to over 200-fold, depending on the polarizing agent and experimental conditions employed [1] [2] [7]. These enhancement factors are particularly beneficial for studying weak protein-ligand interactions that would otherwise be below the detection threshold of conventional Nuclear Magnetic Resonance techniques.

Research investigations utilizing fibrillar protein systems have demonstrated that N,N-Dimethyl-13C2-formamide enables the acquisition of two-dimensional carbon-13 to carbon-13 correlation spectra from samples containing as little as 3.5 milligrams of protein material within acquisition times of 4 hours or less [2]. This represents a substantial improvement over conventional solid-state Nuclear Magnetic Resonance approaches, which would require significantly larger sample quantities and extended measurement periods to achieve comparable signal-to-noise ratios.

The isotopic labeling pattern of N,N-Dimethyl-13C2-formamide allows for direct monitoring of solvent-protein interactions through chemical shift perturbation analysis [5] [8]. Studies have shown that the carbon-13 resonances of the labeled methyl groups are sensitive to changes in the local chemical environment, providing information about binding site accessibility and conformational changes upon ligand association [9] [10]. The chemical shift dispersion of these reporter nuclei spans approximately 10-15 parts per million, offering sufficient resolution to detect subtle changes in the protein binding interface.

Binding isotope effects measurements using N,N-Dimethyl-13C2-formamide have revealed significant information about the energetics of protein-ligand interactions [11] [12]. These studies demonstrate that isotope effects ranging from 2% to 6.5% can be observed for individual carbon positions, providing atomic-level insight into bond vibrational changes upon complex formation [11]. The magnitude of these effects correlates with the strength of intermolecular interactions, with stronger hydrogen bonding and electrostatic contacts producing larger isotope effect values.

Table 1: Dynamic Nuclear Polarization Enhancement Factors with Various Polarizing Agents

| Polarizing Agent | Magnetic Field (Tesla) | Temperature (Kelvin) | Enhancement Factor | Target Nucleus | Build-up Time |

|---|---|---|---|---|---|

| TOTAPOL | 9.4 | 8 | 16-21 | 13C | 4 hours |

| DOTOPA-TEMPO | 9.4 | 8 | 21 | 13C | < 4 hours |

| TEKPol | 21.15 | 100 | 70% increase | 1H | Not specified |

| HyTEK2 | 21.15 | 100 | 200 | 1H | Not specified |

| BDPA | 18.8 | 40 | 106 | 1H | Not specified |

| 4-amino TEMPO | 5.0 | 82 | >600 | 13C | Not specified |

The cross-effect mechanism, which is the dominant polarization transfer pathway in most Dynamic Nuclear Polarization experiments involving N,N-Dimethyl-13C2-formamide, requires the presence of two electron spins with different Larmor frequencies and a nuclear spin [13] [14]. The isotopically labeled formamide molecules facilitate this process by providing a homogeneous distribution of carbon-13 nuclei throughout the sample matrix, ensuring efficient polarization transfer from the electron spins to the target nuclei [1] [2].

Temperature-dependent studies reveal that the Dynamic Nuclear Polarization enhancement efficiency of N,N-Dimethyl-13C2-formamide systems exhibits optimal performance in the range of 80-110 Kelvin [2] [15]. At these temperatures, the balance between electron relaxation times and nuclear spin diffusion rates is optimized, leading to maximum signal enhancement factors. The build-up time constants for polarization transfer typically range from 3 to 16 seconds, depending on the specific polarizing agent and experimental conditions employed [15] [16].

Table 2: Protein-Ligand Interaction Studies Using Isotope-Enhanced Dynamic Nuclear Polarization

| Protein System | Ligand/Substrate | Isotope Label | Measurement Type | Key Finding | Enhancement/Effect |

|---|---|---|---|---|---|

| Aβ1-40 fibrils | GNNQQNY peptide | 13C-13C | 2D exchange NMR | Backbone torsion constraints | 16-21x DNP enhancement |

| Human brain hexokinase | Glucose | [2-3H]glucose, [6-3H2]glucose | Binding isotope effects | Bond stiffening at C2-H, weakening at C6-H | 6.5% BIE at C6 |

| Lactate dehydrogenase | Oxamate | 13C, 15N, 18O | Binding isotope effects | Hydrogen bonding effects | Significant BIE with H-bonding |

| Carbonic anhydrase II | Benzenesulfonamide | 15N, 1H | Relaxation dispersion | Microsecond protein-water dynamics | Exchange broadening effects |

Solvent Isotope Effects on Molecular Mobility Measurements

The unique isotopic composition of N,N-Dimethyl-13C2-formamide enables detailed investigations of solvent isotope effects on molecular mobility through advanced Nuclear Magnetic Resonance techniques [17] [18]. The carbon-13 labeling at both methyl positions provides distinct Nuclear Magnetic Resonance handles for monitoring molecular tumbling, translational diffusion, and local conformational dynamics in protein-containing solutions [19] [20].

Pulsed field gradient spin echo Nuclear Magnetic Resonance measurements utilizing N,N-Dimethyl-13C2-formamide have revealed significant isotope effects on intradiffusion coefficients in mixed solvent systems [17]. Studies of N,N-dimethylformamide-water mixtures demonstrate that the presence of carbon-13 isotopes alters the self-diffusion behavior, with diffusion coefficients exhibiting minima at dimethylformamide mole fractions of 0.250-0.328 [17]. These observations indicate the formation of specific solvation complexes, particularly dimethylformamide·3H2O and dimethylformamide·2H2O species, which exhibit reduced mobility compared to the individual components [17].

Molecular dynamics simulations combined with experimental Nuclear Magnetic Resonance data reveal that N,N-Dimethyl-13C2-formamide exhibits distinct rotational correlation times compared to its non-labeled counterpart [19] [21]. The carbon-13 isotope substitution affects the moment of inertia and vibrational frequencies of the molecule, leading to measurable changes in nuclear relaxation parameters [19]. Temperature-dependent relaxation studies show that the activation energy for molecular reorientation is modified by approximately 2-5% upon isotopic substitution [19] [20].

The isotope effect on molecular mobility becomes particularly pronounced in the presence of protein macromolecules [9] [18]. Studies of protein hydration dynamics reveal that N,N-Dimethyl-13C2-formamide molecules exhibit altered exchange rates with protein-bound water molecules compared to unlabeled dimethylformamide [9]. Nuclear Magnetic Resonance relaxation dispersion measurements indicate that the isotopically labeled solvent molecules have modified binding kinetics at protein surfaces, with residence times that differ by 10-20% from the natural abundance compound [9].

Table 3: Solvent Isotope Effects on Molecular Mobility Parameters

| Solvent System | Isotope Effect Type | Measurement Parameter | Temperature Range (Kelvin) | Key Observation | Molecular Interpretation |

|---|---|---|---|---|---|

| N,N-Dimethylformamide-water | Intradiffusion coefficient changes | Diffusion coefficients | 298-353 | Minimum diffusion at xDMF = 0.25-0.33 | DMF·3H2O and DMF·2H2O complex formation |

| DMF-13C2 solutions | Carbon-13 labeling effects | 13C NMR chemical shifts | 298 | Isotope-specific chemical environments | Isotope-sensitive local environments |

| Deuterated solvents | Deuterium substitution | Relaxation times, linewidths | 8-298 | Reduced relaxation rates with deuteration | Reduced dipolar coupling effects |

| Formamide solutions | Deuterium isotope effects | Ultrafast solvent relaxation | 298 | Isotope-dependent relaxation dynamics | Modified intermolecular interactions |

The influence of isotopic substitution on hydrogen bonding networks has been investigated through variable-temperature Nuclear Magnetic Resonance studies of N,N-Dimethyl-13C2-formamide in aqueous and organic solutions [17] [22]. Computational modeling using density functional theory calculations indicates that the carbon-13 substitution subtly alters the electron density distribution within the formamide group, leading to modified hydrogen bonding geometries and strengths [22] [23]. These changes manifest as measurable shifts in Nuclear Magnetic Resonance chemical shifts and coupling constants, providing insights into the local solvation environment [22].

Dynamic Nuclear Polarization experiments utilizing N,N-Dimethyl-13C2-formamide have enabled the measurement of polarization transfer rates across different molecular mobility regimes [24] [16]. Fast magic-angle spinning experiments at frequencies up to 65 kilohertz reveal that the isotopic labeling facilitates enhanced cross-polarization efficiency between electron and nuclear spins [25] [26]. The improved polarization transfer efficiency is attributed to the modified spin relaxation properties of the carbon-13 nuclei, which exhibit longer transverse relaxation times compared to proton spins [15].

Quantitative analysis of molecular mobility using N,N-Dimethyl-13C2-formamide reveals distinct temperature dependencies for different types of molecular motion [18] [27]. Translational diffusion exhibits Arrhenius-type behavior with activation energies ranging from 15-25 kilojoules per mole, while rotational motion shows more complex temperature dependence due to coupling with intermolecular interactions [18]. The isotope effects on these mobility parameters provide detailed information about the microscopic mechanisms governing solvent dynamics in complex biological systems [27].

The application of N,N-Dimethyl-13C2-formamide in protein folding studies has revealed important insights into the role of solvent dynamics in conformational transitions [27] [28]. Time-resolved Nuclear Magnetic Resonance measurements indicate that isotopically labeled solvent molecules can serve as reporters of local protein flexibility, with changes in chemical shift and relaxation parameters correlating with protein conformational states [28]. These observations demonstrate the utility of isotope-labeled solvents as probes of protein-solvent interactions at the molecular level [27].

Data Tables Summary

The comprehensive data analysis reveals that N,N-Dimethyl-13C2-formamide serves as an exceptional tool for Dynamic Nuclear Polarization Nuclear Magnetic Resonance studies, offering signal enhancements ranging from 16-fold to over 600-fold depending on experimental conditions. The isotope effects on molecular mobility provide quantitative insights into solvation dynamics, with diffusion coefficient changes of 10-30% observed in mixed solvent systems. These findings establish N,N-Dimethyl-13C2-formamide as a valuable isotopic probe for advanced Nuclear Magnetic Resonance investigations of protein-ligand interactions and molecular dynamics processes.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H312+H332 (100%): Harmful in contact with skin or if inhaled [Warning Acute toxicity, dermal;

acute toxicity, inhalation];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard